(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. It belongs to the class of cyclopropane carboxylic acids, which are characterized by a cyclopropane ring substituted with various functional groups. This specific compound has garnered interest due to its potential therapeutic applications, particularly in the modulation of biological pathways.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which provide various building blocks for research and development. It is classified under organic compounds, specifically as a cyclopropane derivative with halogenated aromatic substituents. The presence of both bromine and fluorine atoms in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
The synthesis of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of intermediates and products.
The molecular formula for (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is . Its structure features a cyclopropane ring attached to a carboxylic acid group and a bromo-fluoro-substituted phenyl group.
(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid can participate in various chemical reactions including:
Reactions involving this compound often require specific catalysts or conditions to enhance reactivity and selectivity. For example, palladium-catalyzed cross-coupling reactions may be employed to further functionalize the aromatic ring.
The mechanism by which (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
Research into related compounds suggests potential applications in cancer therapy or as anti-inflammatory agents due to their ability to modulate key biological processes.
(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid has potential applications in:
This compound represents a valuable addition to chemical libraries used in medicinal chemistry and drug discovery efforts.
Metal-catalyzed asymmetric cyclopropanation constitutes the cornerstone for constructing the strained cyclopropane core with high enantiomeric excess. Dirhodium(II) carboxylate catalysts (e.g., Rh₂(S-DOSP)₄) demonstrate exceptional performance in the decomposition of diazo compounds for carbene transfer to styrene derivatives. These catalysts enable the enantioselective formation of the trans-cyclopropane scaffold through controlled carbenoid addition across the alkene π-bond, achieving diastereomeric ratios exceeding 95:5 (trans:cis) and enantiomeric excess values >98% for the (1R,2R) configuration [9]. Copper(I)-bisoxazoline complexes represent a complementary approach, particularly effective with α-diazo-β-ketoesters, though they may exhibit slightly lower enantioselectivity (~90% ee) compared to rhodium systems in benchmark substrates. The steric and electronic properties of the chiral ligands critically influence facial selectivity during the carbene addition event [9].
Table 1: Catalyst Systems for Enantioselective Cyclopropanation
Catalyst Type | Representative Structure | Diazo Compound | Diastereoselectivity (trans:cis) | Enantiomeric Excess (trans) |
---|---|---|---|---|
Dirhodium(II) carboxylate | Rh₂(S-DOSP)₄ | Ethyl diazoacetate | 98:2 | >99% |
Copper(I)-bisoxazoline | Cu(MeCN)₄PF₆ / (S)-t-BuBOX | α-Diazo-β-ketoester | 92:8 | 90% |
Ruthenium porphyrin | Ru(TPP)(CO) | Aryldiazomethane | 95:5 | 94% |
Alternative methodologies include ruthenium porphyrin-catalyzed cyclopropanation, which offers enhanced functional group tolerance toward halogenated substrates. This system operates via a radical-type mechanism distinct from electrophilic carbenoid pathways, potentially mitigating undesired side reactions with electron-deficient arenes. Precise control of metal oxidation state and porphyrin substituents enables optimization for ortho-halogenated styrene precursors [9].
Regioselective halogen installation demands strategic sequencing due to the orthogonal reactivity patterns of bromination versus electrophilic fluorination. Bromination typically precedes fluorination in synthetic routes, as electrophilic bromination (using bromine or N-bromosuccinimide) of meta-fluorostyrene derivatives occurs selectively ortho to the electron-donating vinyl group, yielding 2-bromo-6-fluorostyrene precursors with >90% regiochemical purity. This regioselectivity arises from the synergistic directing effects of the fluorine atom (meta-director) and the vinyl group (ortho/para-director), which converge to favor halogenation at the 2-position [9].
Electrophilic fluorination employs "F⁺" transfer reagents, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) demonstrating superior efficiency for late-stage fluorination. This reagent enables electrophilic aromatic substitution on pre-formed bromocyclopropane intermediates under mild conditions (acetonitrile, 60°C), circumventing the need for hazardous fluorinating agents. The reaction proceeds via an electrophilic mechanism where the ortho-bromo substituent moderately activates the adjacent position toward fluorination, achieving >85% yield with minimal polyfluorination byproducts .
Table 2: Halogenation Methods for Aromatic Precursors
Halogenation Type | Reagent | Substrate | Conditions | Regioselectivity | Yield |
---|---|---|---|---|---|
Bromination | N-Bromosuccinimide | 3-Fluorostyrene | DCM, 0°C, 2h | >20:1 (2-Br:4-Br) | 92% |
Bromination | Bromine | 3-Fluoroanisole | AcOH, 25°C, 12h | 15:1 (2-Br:4-Br) | 88% |
Electrophilic Fluorination | Selectfluor™ | 2-Bromocyclopropane derivative | MeCN, 60°C, 8h | >50:1 (6-F:other) | 85% |
Halogen Exchange | KF/Cu(I) system | 2,6-Dibromophenylcyclopropane | NMP, 180°C, 24h | >99% (6-Br→6-F) | 75% |
An alternative approach involves halogen exchange via aromatic nucleophilic substitution, where a 2,6-dibromophenyl precursor undergoes selective fluoride displacement. This method employs anhydrous potassium fluoride with copper(I) catalysis in polar aprotic solvents (N-methylpyrrolidone, 180°C), exploiting the enhanced leaving group ability of ortho-bromine when activated by the electron-withdrawing cyclopropane ring. While this route offers a single-step conversion, the harsh reaction conditions may compromise acid-sensitive functional groups [9].
The trans-(1R,2R) configuration necessitates precise stereodirecting strategies throughout the synthesis. Chiral catalysts control the initial stereochemistry during cyclopropanation by enforcing a specific orientation during carbene transfer. Computational studies reveal that high diastereoselectivity originates from the catalyst's preferential stabilization of the trans-transition state through steric repulsion minimization between the styrene substituent and chiral catalyst pockets. The trans diastereomer exhibits greater thermodynamic stability (by ~2.5 kcal/mol) due to minimized 1,3-diaxial interactions compared to the cis isomer [7].
Substituent effects profoundly influence stereochemical outcomes. The ortho-bromo substituent in 2-bromo-6-fluorostyrene creates significant A⁽¹,³⁾ strain during cyclopropanation, favoring approach trajectories that position the bulky carboxylate group anti to the halogen. This steric bias synergizes with chiral catalyst control to enhance diastereoselectivity. Additionally, the electron-withdrawing nature of the ortho-halogens increases alkene polarization, accelerating cyclopropanation rates relative to unsubstituted styrenes while preserving stereoselectivity [9].
Post-cyclopropanation epimerization represents a critical concern due to the potential acid-catalyzed ring opening and racemization. This vulnerability necessitates strict avoidance of protic acids during purification and storage. The carboxylic acid functionality must be protected as stable esters (e.g., tert-butyl or benzyl esters) during synthetic steps requiring acidic conditions, with final deprotection achieved via mild hydrolysis (LiOH/THF-H₂O) at ambient temperature to prevent stereochemical erosion [7].
The carboxylic acid moiety serves as a versatile handle for diversification through nucleophilic acyl substitution pathways. Activation with coupling reagents such as carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables efficient amide bond formation with primary and secondary amines, yielding pharmacologically relevant amide derivatives. These reactions typically proceed in dichloromethane or tetrahydrofuran at 0-25°C with 4-dimethylaminopyridine catalysis, achieving yields >90% while preserving stereochemical integrity and aromatic halogen content [9].
Derivatization Pathways:1. Esterification:- Methyl ester: Diazomethane in diethyl ether (quantitative yield)- Benzyl ester: Benzyl bromide, potassium carbonate, dimethylformamide (85% yield)- Tert-butyl ester: Isobutylene, sulfuric acid catalyst (requires subsequent stereochemical verification)
Electrochemical decarboxylation has emerged as a sustainable method for C-C bond formation. Under constant current conditions (undivided cell, platinum electrodes), the acid undergoes Kolbe-type coupling with sacrificial anodes or cross-coupling with arenes mediated by iodonium salts. This metal-free approach demonstrates excellent functional group compatibility with halogenated substrates, providing a green chemistry alternative for advanced intermediate synthesis [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: